Brolaconazole

Lipophilicity Membrane Permeability Physicochemical Profiling

Researchers investigating azole structure-activity relationships face limited options for imidazole-class reference standards with defined physicochemical profiles. Brolaconazole (CAS 118528-04-4) provides a validated tool compound with precise specifications. - **Key Properties:** LogP 3.81, PSA 18 Ų, CNS MPO score 2.91 (BBB-penetrant) - **Differentiation:** Imidazole scaffold with reported multi-modal antifungal action, distinct from triazoles - **Application:** SAR studies, biofilm penetration models, CNS fungal infection research - **Supply:** Analytical data available upon request; stable crystalline solid

Molecular Formula C17H15BrN2
Molecular Weight 327.2 g/mol
CAS No. 118528-04-4
Cat. No. B052686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrolaconazole
CAS118528-04-4
Molecular FormulaC17H15BrN2
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2
InChIKeyMLHFXOOXBZMGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brolaconazole: Imidazole Antifungal Overview


Brolaconazole is an imidazole-derived antifungal agent with the molecular formula C₁₇H₁₅BrN₂, recognized as an International Non-Proprietary Name (INN) and classified under the WHO Anatomical Therapeutic Chemical (ATC) system as an antifungal . It functions as a potent inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), which is essential for ergosterol biosynthesis in fungal cell membranes . Brolaconazole exhibits broad-spectrum antimicrobial activity against pathogenic fungi, molds, yeasts, and Gram-positive bacteria .

Brolaconazole Non-Interchangeability with Triazoles


Brolaconazole belongs to the imidazole class of azole antifungals, whereas most clinically prevalent agents (fluconazole, itraconazole, voriconazole, posaconazole) are triazoles [1]. This structural distinction is pharmacologically consequential: imidazole-based derivatives have been shown to possess more than one mode of action and exhibit different selectivity and toxicity profiles compared to triazole-based antifungals [1]. Furthermore, Brolaconazole's physicochemical properties—including a significantly higher lipophilicity (LogP 3.81) and a markedly lower polar surface area (18 Ų) —deviate sharply from water-soluble triazoles like fluconazole (LogP ~0.5, PSA ~82 Ų) [2]. These fundamental differences preclude generic substitution and necessitate a compound-specific evaluation for research or industrial applications.

Brolaconazole Quantitative Differentiation Evidence


Lipophilicity Advantage over Fluconazole

Brolaconazole's predicted octanol-water partition coefficient (LogP) is 3.81 , which is substantially higher than the LogP of the commonly used triazole fluconazole (LogP 0.5-0.74) [1] and intermediate compared to itraconazole (LogP 5.66-6.5) . This quantitative difference in lipophilicity directly impacts membrane permeability, tissue distribution, and potential for central nervous system penetration.

Lipophilicity Membrane Permeability Physicochemical Profiling

Polar Surface Area and CNS Penetration Potential

Brolaconazole possesses a predicted polar surface area (PSA) of 18 Ų , which is drastically lower than fluconazole (PSA ~82 Ų) [1] and itraconazole (PSA ~105 Ų) . PSA is inversely correlated with passive diffusion across the blood-brain barrier; compounds with PSA <90 Ų are generally considered capable of CNS penetration [2].

Polar Surface Area Blood-Brain Barrier ADME Prediction

Imidazole vs. Triazole: Multi-Modal Action Differences

Brolaconazole is an imidazole derivative, in contrast to the triazole scaffold of fluconazole, itraconazole, voriconazole, and posaconazole [1]. Research has demonstrated that while triazole-based antifungals inhibit CYP51 as their primary target, imidazole-based derivatives exhibit more than one mode of action and are less reliant on CYP51 inhibition alone [1]. Additionally, imidazoles (e.g., clotrimazole, ketoconazole) show Kd values for CYP51 ranging from ≤7.8 to 24.6 nM, which differ from triazoles (e.g., fluconazole Kd 39.5 nM) [2].

Mechanism of Action CYP51 Inhibition Antifungal Class Comparison

ADME Profile: Lipophilicity and Drug-Likeness

Brolaconazole complies with Lipinski's Rule of 5 (0 violations) and demonstrates predicted blood-brain barrier penetration potential based on a LogBB value of 0.67 and a CNS MPO score of 2.91 . Its LogD7.4 of 4.21 indicates high lipophilicity at physiological pH, contrasting with fluconazole (LogD7.4 ~0.5) [1]. The compound also exhibits a predicted volume of distribution (Vd) of 1.3 L/kg , suggesting moderate tissue distribution.

ADME Drug-Likeness Lipinski's Rule

Brolaconazole Research and Industrial Applications


Fungal Biofilm Penetration and Lipophilic Distribution

Brolaconazole's high LogP (3.81) and low PSA (18 Ų) make it a suitable candidate for investigating the penetration and efficacy of lipophilic azoles within fungal biofilms or lipid-rich infection sites . Researchers comparing azole classes may utilize Brolaconazole to assess how physicochemical properties influence antifungal activity in complex matrices.

CNS Fungal Infection Models and BBB Permeability

With a PSA of 18 Ų and favorable CNS MPO score (2.91), Brolaconazole is predicted to cross the blood-brain barrier . It may serve as a tool compound in in vitro or in vivo models of CNS fungal infections, providing a contrast to fluconazole (PSA 82 Ų) which exhibits limited brain penetration [1].

Azole Resistance and CYP51-Independent Mechanisms

As an imidazole derivative, Brolaconazole is reported to possess more than one mode of action, unlike triazoles that primarily inhibit CYP51 [2]. This property renders Brolaconazole a valuable probe for investigating alternative antifungal mechanisms, trailing growth reduction, and activity against CYP51-mutant fungal strains.

Physicochemical Benchmarking and ADME Correlation

Brolaconazole's well-defined physicochemical profile (LogP, PSA, LogD, Vd) provides a reference standard for correlating lipophilicity and polarity with antifungal activity, toxicity, and distribution in comparative azole studies . It is particularly useful for structure-activity relationship (SAR) investigations exploring the imidazole scaffold.

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